Methyl octadec-9-ynoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

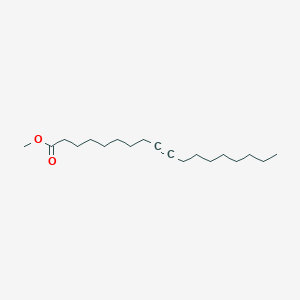

Methyl octadec-9-ynoate, also known as Methyl 9-octadecenoate or Methyl octadec-9-enoate, is a chemical compound with the molecular formula C19H36O2 . It has a molecular weight of 294.48 .

Synthesis Analysis

Methyl octadec-9-ynoate can be synthesized from castor oil as the primary starting material. Methyl octadeca-9Z,11E-dienoate and methyl octadeca-9Z,11Z-dienoate were obtained by zinc reduction of methyl santalbate (methyl octadec-11E-en-9-ynoate) and methyl octadec-11Z-en-9-ynoate respectively . Another reaction involving methyl octadec-9-ynoate yielded mixtures of products when reacted with selenium dioxide/tert-butyl hydroperoxide (TBHP) in aqueous dioxane .Molecular Structure Analysis

The molecular structure of Methyl octadec-9-ynoate is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis

Methyl octadec-9-ynoate has been involved in oxidation reactions with selenium dioxide/tert-butyl hydroperoxide .Physical And Chemical Properties Analysis

Methyl octadec-9-ynoate has a molecular weight of 294.48 .Relevant Papers The relevant papers for Methyl octadec-9-ynoate include studies on its synthesis , its involvement in oxidation reactions , and its physical and chemical properties .

科学的研究の応用

Biochemistry

Application Summary

In biochemistry, “Methyl octadec-9-ynoate” is explored for its role in nucleophilic substitution reactions, particularly in the context of enzymatic processes involving methyl group transfers.

Methods of Application

The compound is used as a substrate analog to study the mechanism of action of enzymes like methyltransferases, which play a crucial role in biological methylation reactions .

Results and Outcomes

Studies have shown that “Methyl octadec-9-ynoate” can act as a methyl donor in enzymatic reactions, leading to insights into the kinetics and dynamics of these biochemical processes .

Environmental Science

Application Summary

“Methyl octadec-9-ynoate” finds applications in environmental science as a part of bimetallic heterogeneous catalysts used for energy production and environmental remediation .

Methods of Application

It is involved in the synthesis of catalysts that are designed to have specific nanostructures and surface properties, enhancing their efficiency in catalytic reactions related to environmental cleanup .

Results and Outcomes

The use of these catalysts in processes like microwave-assisted catalytic oxidation has shown promising results in the rapid removal of pollutants, contributing to advancements in environmental remediation technologies .

Analytical Chemistry

Application Summary

“Methyl octadec-9-ynoate” is used in analytical chemistry as a standard for mass spectrometry and chromatography due to its well-defined mass and structure.

Methods of Application

It serves as a calibration standard in gas chromatography (GC) and mass spectrometry (MS) to ensure accurate measurement of other compounds.

Results and Outcomes

The use of “Methyl octadec-9-ynoate” has led to more precise and reliable analytical results, facilitating the identification and quantification of complex mixtures .

特性

IUPAC Name |

methyl octadec-9-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-9,12-18H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGXHOYHYUMFLPG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC#CCCCCCCCC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336560 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl octadec-9-ynoate | |

CAS RN |

1120-32-7 |

Source

|

| Record name | 9-Octadecynoic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336560 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。